
ethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyne is a compound that has garnered significant interest in the field of organic chemistry due to its unique structure and reactivity. It is a terminal alkyne, which means it contains a carbon-carbon triple bond at the end of its molecular structure. This feature makes it highly reactive and useful in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyne can be synthesized through several methods, one of the most common being the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
ethyne undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form carbonyl compounds, such as aldehydes and ketones.
Reduction: It can be reduced to form alkanes or alkenes, depending on the reaction conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
ethyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: this compound derivatives are studied for their potential biological activities, such as antibacterial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: This compound is used in the production of polymers, pharmaceuticals, and agrochemicals
Wirkmechanismus
The mechanism of action of ethyne involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne group. This group can interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context in which this compound is used, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
ethyne can be compared with other terminal alkynes, such as:
Propargyl alcohol: Similar in structure but contains an additional hydroxyl group.
Phenylacetylene: Contains a phenyl group attached to the alkyne.
1-Butyne: A simple terminal alkyne with a shorter carbon chain.
This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its versatility and high reactivity make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C2- |
|---|---|
Molekulargewicht |
24.02 g/mol |
IUPAC-Name |
ethyne |
InChI |
InChI=1S/C2/c1-2/q-1 |
InChI-Schlüssel |
XHWLRFQJZNQFGO-UHFFFAOYSA-N |
SMILES |
[C-]#[C] |
Kanonische SMILES |
[C-]#[C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


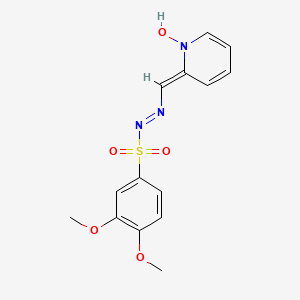
![1-[(Z)-[(1E)-1-(carbamimidoylhydrazono)cyclopenta[b]naphthalen-3-ylidene]amino]guanidine](/img/structure/B1235731.png)
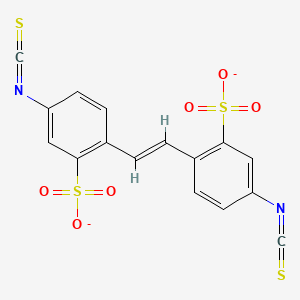
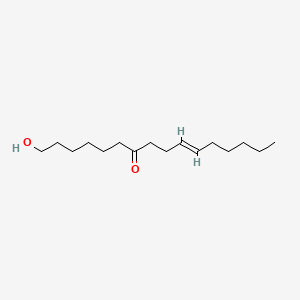

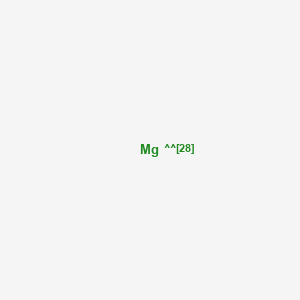



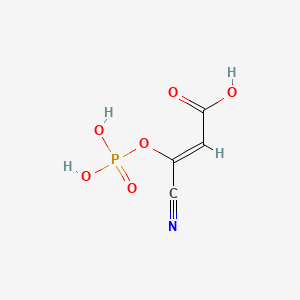
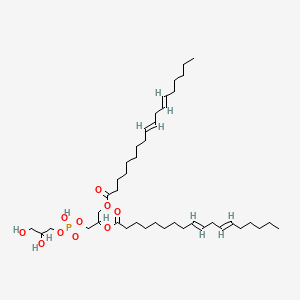

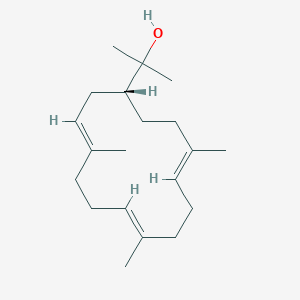
![(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol](/img/structure/B1235749.png)
